molecular formula C10H10BrClO B12558114 2-Butanone, 3-bromo-1-chloro-4-phenyl- CAS No. 192709-34-5

2-Butanone, 3-bromo-1-chloro-4-phenyl-

Cat. No.: B12558114
CAS No.: 192709-34-5
M. Wt: 261.54 g/mol
InChI Key: KSFDXQWRXKHQKD-UHFFFAOYSA-N
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Description

2-Butanone, 3-bromo-1-chloro-4-phenyl- is an organic compound with a complex structure that includes a butanone backbone substituted with bromine, chlorine, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-bromo-1-chloro-4-phenyl- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a butanone derivative, followed by the introduction of a phenyl group. Specific reagents and conditions may vary, but common steps include:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: Using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

    Phenyl Group Introduction: This can be achieved through a Friedel-Crafts alkylation reaction using benzene (C6H6) and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-bromo-1-chloro-4-phenyl- can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The phenyl group can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide (OH-) or amines (NH2-) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Butanone, 3-bromo-1-chloro-4-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 3-bromo-1-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-butanone: Similar structure but lacks the phenyl group.

    3-Chloro-2-butanone: Similar structure but lacks the bromine and phenyl group.

    4-Phenyl-2-butanone: Similar structure but lacks the halogen substituents.

Uniqueness

2-Butanone, 3-bromo-1-chloro-4-phenyl- is unique due to the combination of bromine, chlorine, and phenyl group substitutions on the butanone backbone

Properties

CAS No.

192709-34-5

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

3-bromo-1-chloro-4-phenylbutan-2-one

InChI

InChI=1S/C10H10BrClO/c11-9(10(13)7-12)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

KSFDXQWRXKHQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)Br

Origin of Product

United States

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